molecular formula C14H32N2O B14225186 5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol CAS No. 627527-70-2

5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol

Katalognummer: B14225186
CAS-Nummer: 627527-70-2
Molekulargewicht: 244.42 g/mol
InChI-Schlüssel: FGUYBSQSWJFNNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol is a chemical compound that belongs to the class of amino alcohols. This compound features a primary amino group and a primary hydroxy group, making it a bifunctional molecule. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. Additionally, the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol is unique due to its specific heptan-2-yl substituent, which imparts distinct chemical properties and reactivity compared to other amino alcohols. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

627527-70-2

Molekularformel

C14H32N2O

Molekulargewicht

244.42 g/mol

IUPAC-Name

5-[2-(heptan-2-ylamino)ethylamino]pentan-1-ol

InChI

InChI=1S/C14H32N2O/c1-3-4-6-9-14(2)16-12-11-15-10-7-5-8-13-17/h14-17H,3-13H2,1-2H3

InChI-Schlüssel

FGUYBSQSWJFNNZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C)NCCNCCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.